molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No.: B128739
CAS No.: 6627-89-0
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Description

tert-Butyl phenyl carbonate: is an organic compound with the molecular formula C₁₁H₁₄O₃ carbonic acid, 1,1-dimethylethyl phenyl ester . This compound is characterized by its clear, colorless appearance and is slightly soluble in water. It is primarily used in organic synthesis, particularly in the protection of amines and alcohols.

Mechanism of Action

Target of Action

tert-Butyl phenyl carbonate is primarily used as a reagent for mono-Boc protection of α,ω-diamines . This means that its primary targets are α,ω-diamines, which are organic compounds containing two amine groups. The role of this compound is to protect these diamines during chemical reactions, preventing them from reacting with other substances.

Mode of Action

The compound interacts with its targets (α,ω-diamines) through a process known as Boc protection. In this process, the this compound molecule binds to the amine groups of the α,ω-diamines, forming a protective layer around them. This prevents the diamines from reacting with other substances in the reaction mixture .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.

Result of Action

The primary result of the action of this compound is the successful Boc protection of α,ω-diamines . This allows for the controlled synthesis of complex organic compounds, including 2-nitroindoles . The compound thus plays a crucial role in enabling the synthesis of various pharmaceuticals and bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl phenyl carbonate can be synthesized through the esterification of phenol with tert-butyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the main product .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting phenol with tert-butyl chloroformate in the presence of a base. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl phenyl carbonate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and tert-butyl alcohol.

    Reduction: It can be reduced to form phenol and tert-butyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine or other bases are used to neutralize the by-products.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

  • Phenol
  • tert-Butyl alcohol

Comparison with Similar Compounds

  • Di-tert-butyl dicarbonate
  • Diphenyl carbonate
  • Diethyl carbonate

Comparison: tert-Butyl phenyl carbonate is unique in its ability to selectively protect amines and alcohols without interfering with other functional groups. Compared to di-tert-butyl dicarbonate, it offers a more selective protection mechanism. Diphenyl carbonate and diethyl carbonate are also used as protecting groups, but they do not offer the same level of selectivity and stability as this compound .

Properties

IUPAC Name

tert-butyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216471
Record name tert-Butyl phenyl carbonate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-89-0
Record name Carbonic acid, 1,1-dimethylethyl phenyl ester
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Record name tert-Butyl phenyl carbonate
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Record name 6627-89-0
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Record name tert-Butyl phenyl carbonate
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Record name tert-butyl phenyl carbonate
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Record name TERT-BUTYL PHENYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of tert-Butyl phenyl carbonate in organic synthesis?

A1: this compound is primarily used as a reagent for the selective protection of amino groups. It exhibits particular utility in the mono-carbamate protection of aliphatic diamines. [] This selective protection is valuable in multi-step synthesis, allowing for the controlled modification of one amino group while the other remains protected.

Q2: Are there any studies on the thermochemical properties of this compound?

A2: Yes, researchers have investigated the thermochemical properties of this compound using both experimental and computational methods. Combustion calorimetry was employed to determine the standard molar enthalpy of formation. [] The enthalpy of vaporization was determined by measuring the temperature dependence of vapor pressure using the transpiration method. [] These experimental values were found to be in good agreement with theoretical values calculated using the G3MP2 method. []

Q3: Has this compound been used in any studies involving transition metal catalysis?

A3: this compound has been utilized in studies investigating the mechanism of palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. [] Specifically, researchers examined the reactivity of a diaryloxy palladium complex, (TMEDA)Pd(OC6H4-p-t-Bu)2, with carbon monoxide under high pressure. [] The results provided insights into a possible reaction pathway for diphenyl carbonate formation involving the insertion of carbon monoxide into a palladium-oxygen bond of this compound. []

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